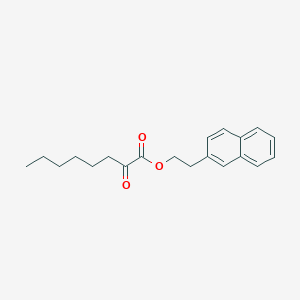

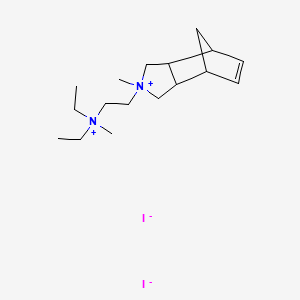

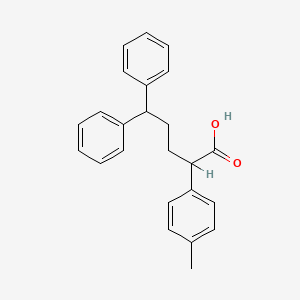

![molecular formula C16H29PSn B14441171 tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane CAS No. 76637-79-1](/img/structure/B14441171.png)

tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane: is an organophosphorus compound that features a phosphane (phosphine) group bonded to a tert-butyl group, a phenyl group, and a 3-(trimethylstannyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane typically involves the following steps:

Formation of the 3-(trimethylstannyl)propyl group: This can be achieved by reacting 3-bromopropyltrimethylsilane with a stannylating agent such as trimethyltin chloride in the presence of a palladium catalyst.

Phosphination: The 3-(trimethylstannyl)propyl group is then reacted with tert-butyl(phenyl)phosphane under controlled conditions to form the desired compound.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane can undergo various types of chemical reactions, including:

Oxidation: The phosphane group can be oxidized to form phosphine oxides.

Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Coordination: The phosphane group can coordinate with transition metals to form metal-phosphine complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.

Coordination: Transition metals like palladium, platinum, and rhodium are commonly used for forming metal-phosphine complexes.

Major Products Formed

Phosphine oxides: Formed through oxidation reactions.

Substituted derivatives: Formed through nucleophilic substitution reactions.

Metal-phosphine complexes: Formed through coordination reactions with transition metals.

Scientific Research Applications

Chemistry

Catalysis: tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

Biology and Medicine

Drug Development: The compound’s ability to form stable complexes with metals can be exploited in the design of metal-based drugs.

Bioconjugation: The trimethylstannyl group can be used for labeling biomolecules, aiding in imaging and diagnostic applications.

Industry

Polymerization: The compound can be used as a catalyst in polymerization reactions, leading to the production of high-performance polymers.

Electronics: The compound’s unique electronic properties make it suitable for use in the development of electronic materials.

Mechanism of Action

The mechanism by which tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane exerts its effects is primarily through its ability to coordinate with transition metals. The phosphane group acts as a ligand, donating electron density to the metal center, which can enhance the metal’s catalytic activity. The trimethylstannyl group can also participate in reactions, providing additional functionality.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl(phenyl)phosphane: Lacks the 3-(trimethylstannyl)propyl group, making it less versatile in terms of functionalization.

Phenyl(3-(trimethylstannyl)propyl)phosphane: Lacks the tert-butyl group, which can affect its steric and electronic properties.

tert-Butyl(3-(trimethylstannyl)propyl)phosphane: Lacks the phenyl group, which can influence its reactivity and coordination behavior.

Uniqueness

tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane is unique due to the presence of all three functional groups: tert-butyl, phenyl, and 3-(trimethylstannyl)propyl. This combination provides a balance of steric and electronic properties, making it a versatile compound for various applications in catalysis, materials science, and beyond.

Properties

CAS No. |

76637-79-1 |

|---|---|

Molecular Formula |

C16H29PSn |

Molecular Weight |

371.1 g/mol |

IUPAC Name |

tert-butyl-phenyl-(3-trimethylstannylpropyl)phosphane |

InChI |

InChI=1S/C13H20P.3CH3.Sn/c1-5-11-14(13(2,3)4)12-9-7-6-8-10-12;;;;/h6-10H,1,5,11H2,2-4H3;3*1H3; |

InChI Key |

UXXJBTDGJQMMRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(CCC[Sn](C)(C)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

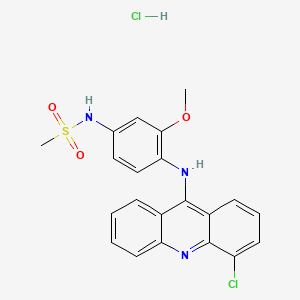

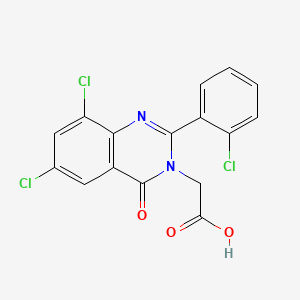

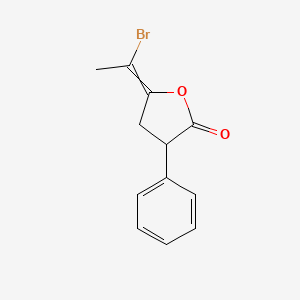

![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)

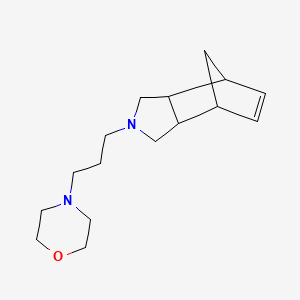

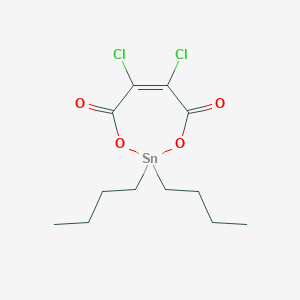

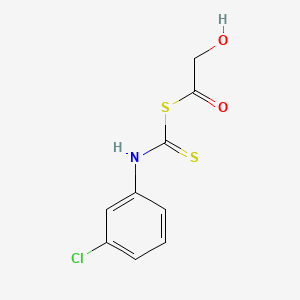

![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)

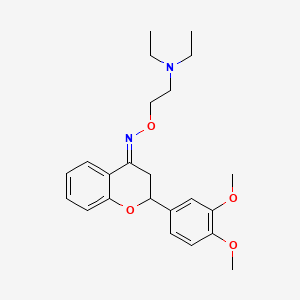

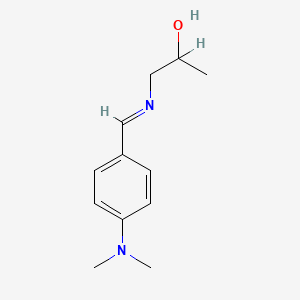

![N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine](/img/structure/B14441153.png)